N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a cyclohexyl group and a cyclohexyloxypropyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-2-16(24-15-11-7-4-8-12-15)19-21-17(22-25-19)13-18(23)20-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCMQZKSPAVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)CC(=O)NC2CCCCC2)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of cyclohexylamine with a suitable precursor of the oxadiazole ring. One common method is the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature has been reported as an efficient one-pot method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl and cyclohexyloxypropyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 1,2,4-oxadiazole-3-carboxamides
- 1,2,4-oxadiazole-5-thiols
Uniqueness
N-cyclohexyl-2-[5-(1-cyclohexyloxypropyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and cyclohexyloxypropyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
